2-Chloropyrimidine-4-carbonyl chloride

Overview

Description

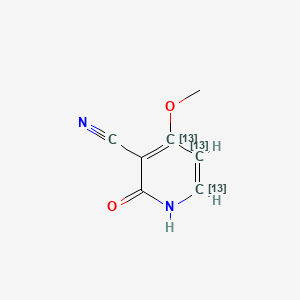

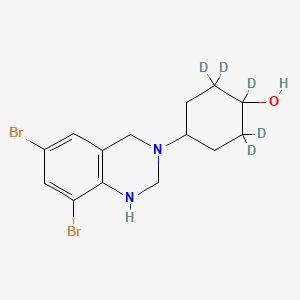

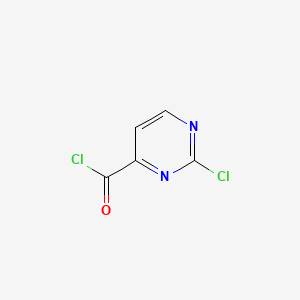

2-Chloropyrimidine-4-carbonyl chloride is a halogenated heterocycle . Its empirical formula is C6H3Cl2NO and its molecular weight is 176.00 . It is also known as 2-Chloroisonicotinoyl chloride .

Synthesis Analysis

The synthesis of pyrimidine derivatives, including 2-Chloropyrimidine-4-carbonyl chloride, has been a subject of research . For instance, one method involves the reaction of 2,4,6 trichloropyrimidine with aromatic amines or amides . Another approach uses organolithium reagents for the introduction of a new hydrophobic side chain . The reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 .Molecular Structure Analysis

The molecular structure of 2-Chloropyrimidine-4-carbonyl chloride consists of a six-membered ring with two nitrogen atoms at positions 1 and 3 . The average mass of the molecule is 158.542 Da and the monoisotopic mass is 157.988312 Da .Chemical Reactions Analysis

Pyrimidines, including 2-Chloropyrimidine-4-carbonyl chloride, are known to display a range of pharmacological effects . They exhibit anti-inflammatory effects attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .Physical And Chemical Properties Analysis

2-Chloropyrimidine-4-carbonyl chloride is a liquid with a refractive index of n20/D 1.566 . It has a boiling point of 144-148 °C/10 mmHg and a density of 1.418 g/mL at 25 °C .Mechanism of Action

The mechanism of action of pyrimidine-based anti-inflammatory agents, such as 2-Chloropyrimidine-4-carbonyl chloride, is associated with the inhibition of prostaglandin E2 generated by COX enzymes . They function by suppressing the activity of COX-1 and COX-2 enzymes, thus reducing the generation of prostaglandin E2 .

Safety and Hazards

Future Directions

There is ongoing research into the synthesis of novel pyrimidine analogs, including 2-Chloropyrimidine-4-carbonyl chloride, for enhanced anti-inflammatory activities with minimum toxicity . The introduction of hydrophobic groups such as phenyl, 1,3-dithianyl, or naphthyl, as well as a cationic side chain, are expected to enhance affinity .

properties

IUPAC Name |

2-chloropyrimidine-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2N2O/c6-4(10)3-1-2-8-5(7)9-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMTSRHRQRKAZEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1C(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20664643 | |

| Record name | 2-Chloropyrimidine-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20664643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloropyrimidine-4-carbonyl chloride | |

CAS RN |

149849-93-4 | |

| Record name | 2-Chloropyrimidine-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20664643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Sulfuric acid copper(2++) salt (1:1), polymer with 2,5-furandione and oxybis[propanol]](/img/no-structure.png)